molecular formula C15H17ClN2OS B6660026 N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride

Cat. No.: B6660026
M. Wt: 308.8 g/mol
InChI Key: ZLTGNBDMWVDPFF-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15(9-14-2-1-7-19-14)17-13-4-3-11-5-6-16-10-12(11)8-13;/h1-4,7-8,16H,5-6,9-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTGNBDMWVDPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2-thiophen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

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